1-(3-Bromophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
Molecular Formula |
C22H13BrN2O3 |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
1-(3-bromophenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H13BrN2O3/c23-14-7-5-6-13(12-14)19-18-20(26)15-8-1-2-9-16(15)28-21(18)22(27)25(19)17-10-3-4-11-24-17/h1-12,19H |
InChI Key |
FLGHFRVRPWUZFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)Br)C5=CC=CC=N5 |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions have emerged as efficient methods for assembling complex heterocycles. A three-component strategy involving 2-oxo-2H-chromene-3-carbaldehydes , isocyanides , and anilines has been adapted for analogous chromeno-pyrrole derivatives. For the target compound, the protocol involves:
-
Condensation : 3-Bromoaniline reacts with 2-oxo-2H-chromene-3-carbaldehyde in methanol under acidic conditions to form an imine intermediate.
-
Cyclization : Addition of pyridin-2-yl isocyanide induces a tandem [4+1] cycloaddition and intramolecular Michael addition, forming the pyrrolidine ring.
-
Oxidation : The dihydrochromeno intermediate is oxidized to the dione using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene.
Key Advantages :
Stepwise Cyclocondensation and Functionalization
An alternative route involves sequential functionalization of preformed pyrrole-2,3-diones (Figure 1):
Step 1: Synthesis of Pyrrole-2,3-dione Core
Reaction of N,N-disubstituted urea with 2,3-furandione derivatives in benzene under reflux yields the pyrrole-2,3-dione scaffold. For example:
Step 2: Bromophenyl and Pyridine Incorporation
-
Buchwald–Hartwig Coupling : Palladium-catalyzed coupling of the pyrrole-dione with 3-bromophenylboronic acid introduces the bromophenyl group.
-
Nucleophilic Aromatic Substitution : Pyridin-2-yl groups are installed via SNAr reactions using CuI/1,10-phenanthroline catalysts.
Optimization of Reaction Conditions
Catalytic Systems and Solvent Effects
Comparative studies reveal that pyridine as a base in toluene at 90°C maximizes yield (65%) during cyclization (Table 1). Polar aprotic solvents (e.g., DMF) favor coupling reactions but risk side-product formation.
Table 1: Optimization of Cyclization Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pyridine | Toluene | 90 | 65 |
| Et₃N | DMF | 100 | 38 |
| DBU | THF | 80 | 27 |
Role of Protecting Groups
The 3-bromophenyl moiety’s reactivity necessitates temporary protection during early stages. Trimethylsilyl (TMS) groups are effective for shielding reactive sites during cyclization, with subsequent deprotection using TBAF (tetrabutylammonium fluoride).
Analytical Characterization and Validation
Spectroscopic Techniques
-
NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) displays characteristic signals at δ 8.21 (d, J = 4.8 Hz, pyridine-H), 7.89 (s, bromophenyl-H), and 6.95–7.45 (m, chromene-H).
-
Mass Spectrometry : HRMS (ESI+) confirms the molecular ion peak at m/z 433.3 [M+H]⁺.
X-ray Crystallography
Single-crystal X-ray analysis reveals a planar chromeno-pyrrole core with dihedral angles of 12.3° between the pyridine and bromophenyl planes, confirming steric compatibility.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and mixing efficiency, reducing reaction times from 24 h (batch) to 2 h (flow) for the cyclization step.
Green Chemistry Metrics
-
PMI (Process Mass Intensity) : 32.7 kg/kg, highlighting opportunities for waste reduction.
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing pathways during pyrrole formation are minimized using bulky ligands (e.g., XPhos) to steer reactivity toward the desired regioisomer.
Applications and Derivative Synthesis
The compound serves as a precursor for anticancer agents and kinase inhibitors . Post-synthetic modifications include:
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes.
Comparison with Similar Compounds
Key Observations:
- Heterocyclic Substituents : Pyridin-2-yl (target) vs. thiadiazolyl (AV-C, ) alters electronic profiles. Thiadiazole rings in AV-C contribute to antiviral activity, while pyridine may enhance solubility or metal coordination.
- Biological Activity : AV-C’s 2-fluorophenyl and thiadiazolyl groups are critical for TRIF pathway activation, suggesting substituent-dependent mechanism specificity .
Physicochemical Properties
- Thermal Stability : Bromine-containing analogs (e.g., ) exhibit high boiling points (~640°C) and flash points (~341°C), suggesting thermal robustness. The target compound’s pyridinyl group may reduce melting points compared to thiadiazolyl derivatives.
- Solubility : Hydroxyl or methoxy groups (e.g., ) improve aqueous solubility, whereas bromine and aromatic heterocycles (target, ) favor organic solvents.
Biological Activity
1-(3-Bromophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. The presence of a bromophenyl group and a pyridine moiety in its structure suggests that it may exhibit diverse pharmacological properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound belongs to the class of chromeno-pyrrole derivatives, characterized by a chromeno framework fused with a pyrrole ring. Its molecular formula is , and it has a molecular weight of approximately 360.18 g/mol. The unique combination of halogen substituents (bromine) and heterocyclic rings enhances its potential reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds with similar frameworks to this compound exhibit various biological activities including:
- Anticancer : Some derivatives have shown promising results in inhibiting cancer cell proliferation.
- Antimicrobial : Compounds in this class have demonstrated activity against various bacterial strains.
- Anti-inflammatory : Studies suggest potential for modulating inflammatory responses.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(3-bromophenyl)-1H-pyrrole-2,5-dione | Contains a bromophenyl group and pyrrole | Anticancer properties |
| 5-chloro-1H-pyrrole-2,5-dione | Similar pyrrole structure but without the chromeno moiety | Antimicrobial activity |
| 1-(bromobenzyl)-1H-pyrrole | Simple bromobenzyl group attached to pyrrole | Potential enzyme inhibitor |
The biological activity of this compound is likely mediated through its interaction with various biological targets such as enzymes and receptors. The bromine atom may enhance the lipophilicity of the molecule, facilitating cellular uptake and interaction with intracellular targets.
Anticancer Activity
A study investigated the anticancer properties of several chromeno-pyrrole derivatives including this compound. Results indicated that these compounds inhibited the proliferation of human cancer cell lines by inducing apoptosis through mitochondrial pathways.
Anti-inflammatory Effects
Another research effort focused on evaluating the anti-inflammatory effects of the compound in vitro using human peripheral blood mononuclear cells (PBMCs). The results showed significant inhibition of pro-inflammatory cytokines (IL-6 and TNF-α) production when treated with varying concentrations of the compound.
Synthesis Methods
The synthesis of this compound can be achieved through several multi-step organic reactions involving:
- Formation of the chromeno core : Utilizing appropriate starting materials such as phenols and aldehydes.
- Introduction of the pyridine moiety : Achieved through cyclization reactions involving pyridine derivatives.
- Bromination : Selective bromination at the para position using brominating agents.
Q & A
Q. Critical factors :
- Temperature : Higher temperatures (80–120°C) accelerate cyclization but may increase side reactions.
- Solvent polarity : Polar aprotic solvents (DMF) improve solubility of intermediates .
- Catalyst loading : Excess Lewis acids reduce selectivity due to over-functionalization .
Advanced: How can researchers resolve discrepancies in reported biological activities of chromeno-pyrrole derivatives?
Discrepancies often arise from structural variations or assay conditions . Strategies include:
-
Structural-activity relationship (SAR) analysis : Compare substituent effects (e.g., bromophenyl vs. methoxyphenyl) on bioactivity using molecular docking and binding assays . Example:
Substituent Biological Activity Assay Type Bromophenyl Enhanced DNA intercalation Fluorescence quenching Methoxyphenyl Improved solubility LogP measurements -
Standardized assays : Replicate studies under controlled conditions (pH, temperature) to isolate variables .
-
Meta-analysis : Cross-reference data from high-throughput screens (e.g., NCI-60 panels) to identify outliers .
Basic: What spectroscopic techniques are most effective for structural characterization?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., pyridinyl H at δ 8.2–8.5 ppm) and confirms fused chromeno-pyrrole core .
- Mass spectrometry (HRMS) : Validates molecular weight (MW ≈ 450–460 g/mol) and isotopic patterns for bromine .
- X-ray crystallography : Resolves dihedral angles between aromatic rings, critical for understanding π-π stacking in material science applications .
Advanced: What strategies enhance selectivity in electrophilic substitutions on the chromeno-pyrrole core?
- Directing groups : Introduce temporary protecting groups (e.g., acetyl) to block reactive sites (e.g., C-6 position) .
- Solvent effects : Use non-polar solvents (toluene) to favor electrophilic attack at electron-rich positions (e.g., C-4 of pyrrole) .
- Catalytic control : Pd-mediated C–H activation enables regioselective bromination at the 3-position of the phenyl ring .
Basic: What initial biological screening assays are recommended?
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .
- Antimicrobial activity : Disk diffusion assays (MIC determination) against Gram-positive/negative bacteria .
- Anti-inflammatory potential : COX-2 inhibition assays using ELISA .
Advanced: How do bromophenyl and pyridinyl groups influence biological target interactions?
- Bromophenyl : Enhances lipophilicity (LogP ↑ by ~0.5 units), improving membrane permeability. It also participates in halogen bonding with kinase active sites (e.g., EGFR) .
- Pyridinyl : Acts as a hydrogen-bond acceptor , stabilizing interactions with residues like Asp1043 in topoisomerase II. DFT calculations show pyridinyl’s lone pairs enhance binding affinity by 15–20% compared to phenyl .
Advanced: How can conflicting data on thermal stability be resolved?
Conflicting DSC/TGA results (e.g., decomposition at 180°C vs. 210°C) may stem from:
- Crystallinity differences : Amorphous vs. crystalline forms degrade at varying rates. Use XRD to confirm phase purity .
- Atmosphere effects : Oxidative (air) vs. inert (N₂) conditions alter decomposition pathways. Standardize inert conditions for comparisons .
Basic: What are the key reactivity patterns of this compound?
- Oxidation : Chromeno ring converts to quinone derivatives under MnO₂ .
- Reduction : NaBH₄ reduces carbonyl groups to alcohols, altering solubility .
- Nucleophilic substitution : Bromine at the 3-position undergoes SNAr reactions with amines (e.g., morpholine) .
Advanced: What computational methods predict SAR for derivatives?
- Molecular dynamics (MD) : Simulates binding modes with proteins (e.g., Bcl-2) over 100-ns trajectories .
- QSAR models : Use descriptors like polar surface area (PSA) and H-bond donors to predict bioavailability .
Basic: How is purity validated post-synthesis?
- HPLC : Retention time matching against standards (≥95% purity) .
- Elemental analysis : Confirms C/H/N ratios within 0.3% of theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
